Z-Ethyl-O,N,N-azoxymethane
Description
Z-Ethyl-O,N,N-azoxymethane (CAS: 57497-29-7) is an azoxyalkane compound structurally characterized by an ethyl group, an oxygen atom, and two nitrogen atoms in its azoxy backbone. It is a recognized carcinogen, primarily studied for its organ-specific tumorigenic effects in rodent models . This compound belongs to a broader class of azoxyalkanes, which are structural isomers of nitrosodialkylamines but exhibit distinct biochemical activation pathways and carcinogenic profiles . In experimental settings, this compound has been administered orally to male F344 rats, inducing tumors in the colon, ileum, and liver .
Properties
CAS No. |
96337-40-5 |
|---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
ethyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3 |
InChI Key |
MIJJGTDCQRHTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=NC)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrosomethane under controlled conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently undergoes oxidation to yield the azoxy compound.
Chemical Reactions Analysis
Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroso and nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The azoxy group can participate in substitution reactions, particularly with electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
Z-Ethyl-O,N,N-azoxymethane is primarily used in scientific research as a carcinogenic agent to study the mechanisms of cancer development. It is commonly used in animal models to induce tumors, particularly in the liver, colon, and kidneys. This compound has been instrumental in understanding the biochemical pathways involved in carcinogenesis and in evaluating the efficacy of potential anti-cancer therapies .
Mechanism of Action
The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into reactive intermediates that can form adducts with DNA, leading to mutations. Key molecular targets include the K-ras gene, which is often mutated in cancers induced by this compound. The activation of the K-ras pathway, along with other pathways such as PI3K/Akt and MAPK, plays a critical role in the carcinogenic process .
Comparison with Similar Compounds
Table 1: Tumorigenic Profiles of Azoxyalkanes in Male F344 Rats
| Compound | Target Organs (Tumors) | Dose Levels (mM) | Incidence Rates | Notable Findings |
|---|---|---|---|---|
| This compound | Colon, Ileum, Liver (Hepatocellular, Hemangiosarcoma) | 0.54, 0.135 | Significant | Early mortality compared to methyl analogs |
| Azoxymethane | Colon, Ileum, Kidney, Liver (Hepatocellular) | 0.54, 0.135 | High | Less potent than nitrosodimethylamine (NDMA) |
| Azoxyethane | Esophagus, Nasal Cavity, Liver (Hepatocellular, Hemangiosarcoma) | 0.54, 0.135 | High | Carcinogenic activity mirrors nitrosodiethylamine |
| Z-Methyl-O,N,N-azoxyethane | Kidney, Liver (Hepatocellular) | 0.54, 0.135 | Significant | Distinct from nitrosodimethylamine |
Tumor Specificity and Dose Response
- This compound : Induces colorectal and ileal tumors, with additional liver hemangiosarcomas at both 0.54 mM and 0.135 mM doses. Its ethyl substitution correlates with earlier mortality in rats compared to methyl-substituted analogs .
- Azoxymethane : Primarily targets the colon and ileum but also induces kidney tumors. Despite structural similarity to NDMA, it is significantly less potent, suggesting divergent metabolic activation pathways .
- Azoxyethane: Unique among azoxyalkanes for inducing esophageal and nasal cavity tumors, alongside liver hemangiosarcomas. Its carcinogenicity parallels nitrosodiethylamine, highlighting ethyl group-dependent mechanisms .
- Z-Methyl-O,N,N-azoxyethane : Causes kidney and liver tumors but lacks colorectal specificity, emphasizing the critical role of alkyl group positioning in tumorigenesis .
Biochemical Activation and Metabolic Pathways
Azoxyalkanes differ from nitrosamines in their metabolic activation. Ethanol administration enhances the metabolism of azoxymethane (a methyl analog) by up to 18-fold, suggesting shared enzymatic mechanisms (e.g., CYP2E1) with nitrosamines . However, competitive inhibition studies indicate that this compound may utilize overlapping but distinct enzymes compared to nitrosodimethylamine .
Structural Isomerism and Alkyl Group Effects
- Ethyl vs. Methyl Substitution : Ethylazoxy compounds (e.g., this compound, azoxyethane) exhibit higher toxicity and earlier tumor onset than methyl analogs. Ethyl groups may enhance metabolic stability or DNA adduct formation .
- Positional Isomerism : The Z-configuration in this compound directs tumorigenicity to the lower gastrointestinal tract, whereas structural isomers like azoxyethane target upper organs (esophagus, nasal cavity) .
Implications for Carcinogenicity Assessment
The distinct tumor profiles of this compound underscore the importance of alkyl group chemistry and isomerism in azoxyalkane carcinogenesis. Further research is needed to clarify the metabolic intermediates and DNA damage mechanisms specific to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
